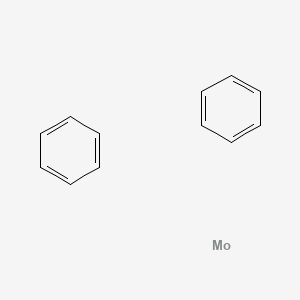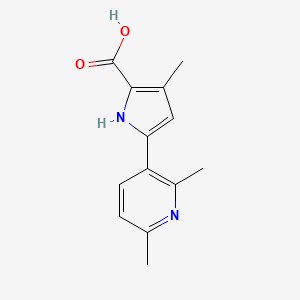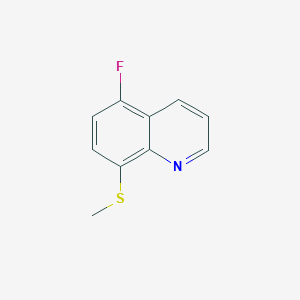
Quinoline, 5-fluoro-8-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 5-fluoro-8-(methylthio)- is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine and a methylthio group into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5-fluoro-8-(methylthio)- typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination.
Industrial Production Methods
Industrial production of Quinoline, 5-fluoro-8-(methylthio)- may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 5-fluoro-8-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
Quinoline, 5-fluoro-8-(methylthio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial, antiviral, and antineoplastic activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an enzyme inhibitor and in the treatment of various diseases.
Industry: The compound is used in the production of dyes, agrochemicals, and as a component in liquid crystals.
Mechanism of Action
The mechanism of action of Quinoline, 5-fluoro-8-(methylthio)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes, leading to the disruption of essential biological processes in pathogens. The incorporation of fluorine enhances its ability to interact with biological targets, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics with a similar quinoline structure but different substituents.
Mefloquine: An antimalarial drug with a fluorinated quinoline structure.
Brequinar: An antineoplastic drug with a quinoline core.
Uniqueness
Quinoline, 5-fluoro-8-(methylthio)- is unique due to the presence of both a fluorine atom and a methylthio group, which confer distinct chemical and biological properties. These modifications enhance its reactivity and potential therapeutic applications compared to other quinoline derivatives .
Properties
CAS No. |
26114-54-5 |
|---|---|
Molecular Formula |
C10H8FNS |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
5-fluoro-8-methylsulfanylquinoline |
InChI |
InChI=1S/C10H8FNS/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 |
InChI Key |
DNNJQKZQKRDWAV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C(=C(C=C1)F)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


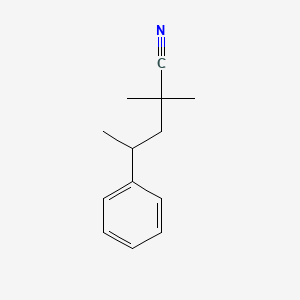
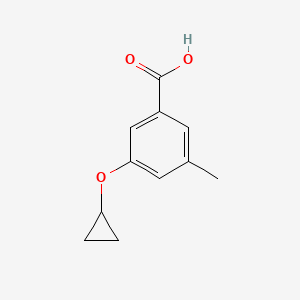



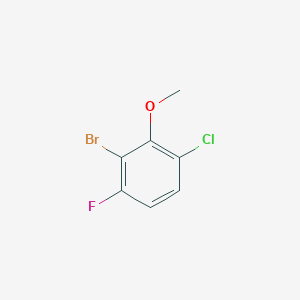
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate](/img/structure/B12093793.png)
![1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B12093807.png)
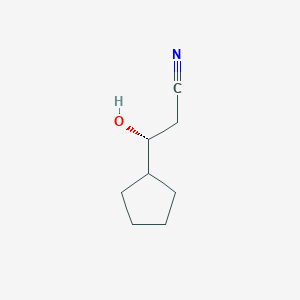
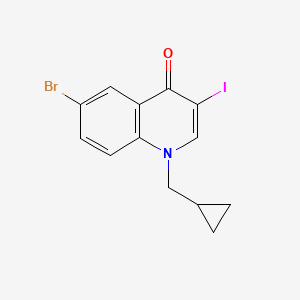
![(2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride](/img/structure/B12093819.png)
